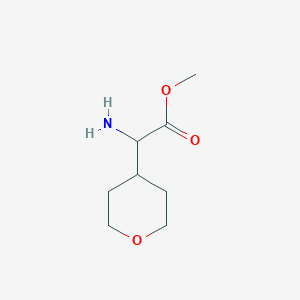
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate, also known by its IUPAC name methyl (2R)-2-amino-2-(oxan-4-yl)acetate, is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data regarding the compound's biological activity.
Before delving into biological activity, it is essential to understand the chemical properties of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| Density | 1.104 g/cm³ |
| Boiling Point | 244.1 °C |
| CAS Number | 871301-35-8 |
This compound exhibits various mechanisms that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit enzymes associated with cancer progression. For instance, it has shown promise in inhibiting histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival .
- Cell Cycle Arrest : Studies indicate that this compound may induce cell cycle arrest in cancer cells, leading to increased apoptosis. This effect is particularly notable in glioblastoma cells, where it has been shown to enhance the expression of apoptosis-related genes .
- Reactive Oxygen Species (ROS) Modulation : There is evidence suggesting that this compound can modulate ROS levels, which are crucial for maintaining cellular homeostasis and influencing cell death pathways .
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes IC₅₀ values from different studies:
These results indicate that the compound is particularly effective against HeLa and U87MG cells, which are commonly used in cancer research.
Case Studies
- Study on Glioblastoma : In a preclinical model using U87MG glioblastoma cells, treatment with this compound resulted in a significant reduction in tumor growth and increased survival rates in treated mice compared to control groups .
- Combination Therapy : A study investigated the effects of combining this compound with other chemotherapeutic agents. The results indicated a synergistic effect that enhanced overall cytotoxicity against resistant cancer cell lines, suggesting its potential use in combination therapies .
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies have indicated that this compound exhibits low toxicity at therapeutic doses. However, further studies are needed to fully understand its safety profile and potential side effects.
特性
IUPAC Name |
methyl 2-amino-2-(oxan-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7H,2-5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXVKVOENRRZDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCOCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646953 |
Source


|
| Record name | Methyl amino(oxan-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477585-43-6 |
Source


|
| Record name | Methyl amino(oxan-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-2-(oxan-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














